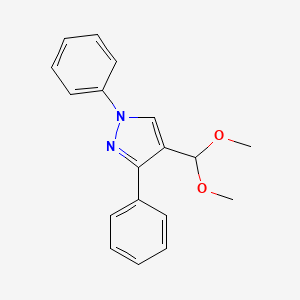

4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole, often involves the reaction of diketones with hydrazines. Studies have described various synthetic routes to access the 1,3-diphenylpyrazole scaffold, employing conditions that may include cyclization reactions, condensation, or substitution processes involving dimethoxymethyl groups (El‐Metwally & Khalil, 2010).

Molecular Structure Analysis

The molecular structure of pyrazoles, including the dimethoxymethyl-substituted derivatives, is characterized by the presence of nitrogen atoms in the five-membered ring, which significantly influences their electronic and spatial configuration. Crystallography studies provide insights into the arrangement of substituents and the overall molecular geometry, which are crucial for understanding the reactivity and interaction with biological targets or other chemical entities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a wide range of chemical behaviors, including reactions with electrophiles and nucleophiles, cycloadditions, and transformations under various conditions. The dimethoxymethyl group may participate in or influence reactions such as alkylation, acylation, and oxidation, offering pathways to further functionalize the molecule for specific applications or to study its mechanism of action (Bandgar et al., 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. Substituents like the dimethoxymethyl group affect these properties, which are critical for determining the compound's suitability for various applications, including pharmaceuticals and materials science. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate these properties (Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its functional groups and molecular structure. Reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives through chemical modifications are aspects of interest. These properties are foundational for exploring the compound's utility in synthetic chemistry, drug design, and material science applications (Esquius et al., 2000).

Scientific Research Applications

Synthesis and Biological Evaluation

- Synthesis and Evaluation in Medicine : A related compound, 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, was synthesized and evaluated for anti-inflammatory, antioxidant, and antimicrobial activities. This research highlights the potential of pyrazole derivatives in drug discovery, emphasizing their role in treating inflammation, oxidative stress, and infections (Bandgar et al., 2009).

Structural and Tautomerism Studies

- Structural Analysis and Tautomerism : The annular tautomerism of NH-pyrazoles, including compounds similar to 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole, was studied, providing insights into their structural dynamics. This research is crucial for understanding the chemical behavior and potential applications of these compounds (Cornago et al., 2009).

Pharmacological Properties

- Local Anesthetic and Analgesic Activities : Pyrazole derivatives, including 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, have been synthesized and evaluated for their local anesthetic, analgesic, and platelet antiaggregating activities. These findings highlight the potential pharmacological applications of pyrazole derivatives in pain management and cardiovascular health (Bruno et al., 1994).

Chemical Synthesis and Applications

- Synthesis of Functionalized Derivatives : Efficient and rapid synthesis methods have been developed for creating highly functionalized novel symmetric 1,4-dihydropyridines using 1,3-diphenyl-1H-pyrazole derivatives. This advancement is significant for the synthesis of complex molecules with potential applications in various chemical and pharmaceutical fields (Thakrar et al., 2012).

Antimicrobial and Antioxidant Activities

- Antimicrobial and Antioxidant Properties : Studies on pyrazole derivatives have shown that they possess antimicrobial and antioxidant activities. This research is essential for exploring the use of these compounds in treating infections and in oxidative stress-related conditions (Govindaraju et al., 2012).

Electrocatalytic Applications

- Electrocatalysis : Research into the electrocatalyzed N-N coupling and ring cleavage reaction of 1H-pyrazoles, including derivatives of this compound, has led to the synthesis of new heterocyclic compounds. This work is vital for developing new electro-organic synthesis methods with potential applications in various fields (Zandi et al., 2021).

Herbicidal Activity

- Herbicidal Potential : Pyrazole benzophenone derivatives, synthesized from 1,3-diphenylpropane-1,3-dione, have demonstrated herbicidal activity. These findings open avenues for the development of new, effective herbicides based on pyrazole chemistry (Fu et al., 2017).

properties

IUPAC Name |

4-(dimethoxymethyl)-1,3-diphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-21-18(22-2)16-13-20(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPPCTGKKSJQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977948 | |

| Record name | 4-(Dimethoxymethyl)-1,3-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6239-93-6 | |

| Record name | 4-(Dimethoxymethyl)-1,3-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(5-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5653135.png)

![[(3aS*,9bS*)-2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5653150.png)

![N-[(2-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5653172.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-fluoro-2-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5653198.png)

![7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5653213.png)

![4'-{[(cyclopropylamino)carbonyl]amino}-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5653216.png)

![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5653219.png)

![8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5653234.png)

![2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5653235.png)

![N~4~-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5653239.png)